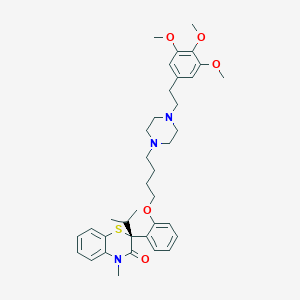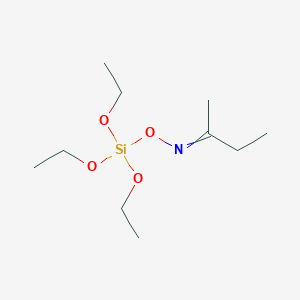
2-Butanone, O-(triethoxysilyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanone, O-(triethoxysilyl)oxime, also known as TESO, is a chemical compound used in various scientific research applications. It is a silane coupling agent that is commonly used as a surface modifier for inorganic materials. TESO is a colorless liquid with a molecular weight of 277.47 g/mol and a boiling point of 220°C.
Mecanismo De Acción
2-Butanone, O-(triethoxysilyl)oxime acts as a silane coupling agent by forming covalent bonds between the inorganic material and organic polymer. The triethoxysilane group of 2-Butanone, O-(triethoxysilyl)oxime reacts with the hydroxyl groups on the surface of the inorganic material, while the oxime group reacts with the organic polymer. This results in the formation of a strong covalent bond between the inorganic material and organic polymer, which improves the adhesion between the two materials.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2-Butanone, O-(triethoxysilyl)oxime. However, studies have shown that 2-Butanone, O-(triethoxysilyl)oxime is relatively non-toxic and does not cause significant harm to living organisms. 2-Butanone, O-(triethoxysilyl)oxime is not metabolized in the body and is excreted unchanged in the urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Butanone, O-(triethoxysilyl)oxime has several advantages for lab experiments. It is a relatively simple and inexpensive compound that can be easily synthesized. 2-Butanone, O-(triethoxysilyl)oxime can improve the mechanical properties of composite materials, which can be useful in various engineering applications. However, 2-Butanone, O-(triethoxysilyl)oxime has some limitations. It is not suitable for use with certain organic polymers, and its effectiveness as a surface modifier may vary depending on the type of inorganic material.
Direcciones Futuras
There are several future directions for the use of 2-Butanone, O-(triethoxysilyl)oxime in scientific research. One possible direction is the development of new and improved surface modifiers for inorganic materials. Another direction is the use of 2-Butanone, O-(triethoxysilyl)oxime in the synthesis of novel composite materials with improved mechanical properties. Additionally, 2-Butanone, O-(triethoxysilyl)oxime could be used in the development of new crosslinking agents for organic polymers, which could improve the thermal stability and chemical resistance of the polymer. Overall, 2-Butanone, O-(triethoxysilyl)oxime has the potential to be a useful compound in various scientific research applications, and further research is needed to fully explore its potential.
Métodos De Síntesis
2-Butanone, O-(triethoxysilyl)oxime is synthesized by reacting 2-butanone oxime with triethoxysilane in the presence of a catalyst. The reaction takes place at room temperature and yields 2-Butanone, O-(triethoxysilyl)oxime as a colorless liquid. The synthesis method is relatively simple and can be easily scaled up for industrial production.
Aplicaciones Científicas De Investigación
2-Butanone, O-(triethoxysilyl)oxime is widely used in various scientific research applications. It is commonly used as a surface modifier for inorganic materials such as glass, ceramics, and metals. 2-Butanone, O-(triethoxysilyl)oxime can improve the adhesion between the inorganic material and organic polymers, thereby enhancing the mechanical properties of the composite material. 2-Butanone, O-(triethoxysilyl)oxime is also used as a crosslinking agent for organic polymers, which can improve the thermal stability and chemical resistance of the polymer.
Propiedades
Número CAS |
101371-01-1 |
|---|---|
Nombre del producto |
2-Butanone, O-(triethoxysilyl)oxime |
Fórmula molecular |
C10H23NO4Si |
Peso molecular |
249.38 g/mol |
Nombre IUPAC |
(butan-2-ylideneamino) triethyl silicate |
InChI |
InChI=1S/C10H23NO4Si/c1-6-10(5)11-15-16(12-7-2,13-8-3)14-9-4/h6-9H2,1-5H3 |
Clave InChI |
QQDVURZPCZXMLQ-UHFFFAOYSA-N |
SMILES |
CCC(=NO[Si](OCC)(OCC)OCC)C |
SMILES canónico |
CCC(=NO[Si](OCC)(OCC)OCC)C |
Otros números CAS |
101371-01-1 |
Pictogramas |
Irritant |
Sinónimos |
2-Butanone, O-(triethoxysilyl)oxime |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



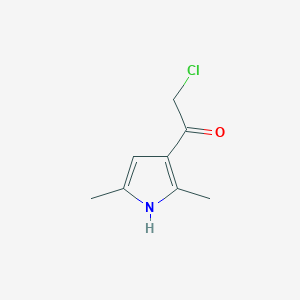
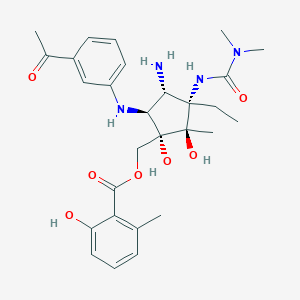
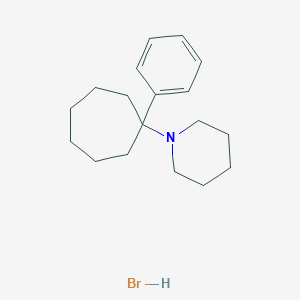
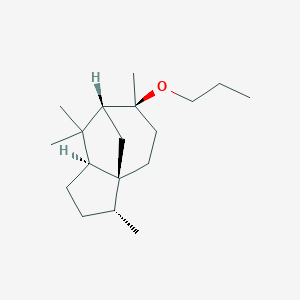
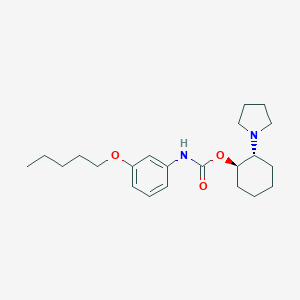
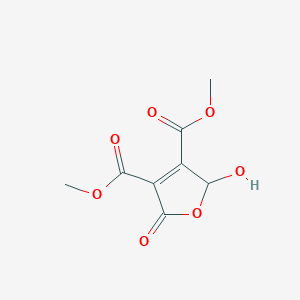
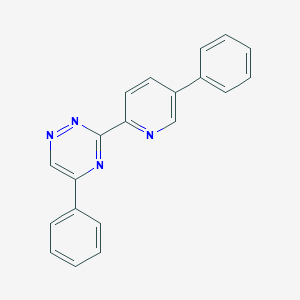
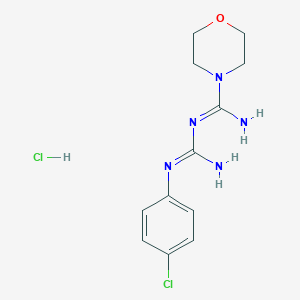
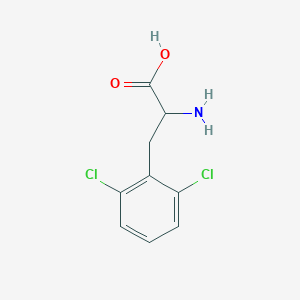
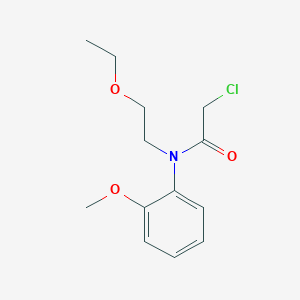
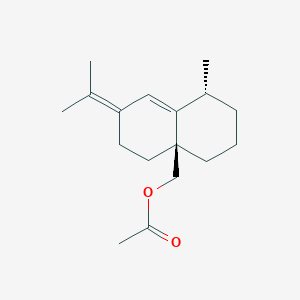
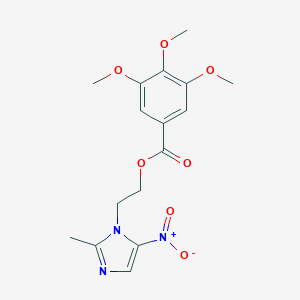
![Hexasodium;8-[[4-methyl-3-[[2-methyl-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B9620.png)
